molecular formula C19H20O B14218192 5-Methyl-1,2-diphenylhex-2-en-1-one CAS No. 824959-99-1

5-Methyl-1,2-diphenylhex-2-en-1-one

Cat. No.: B14218192
CAS No.: 824959-99-1
M. Wt: 264.4 g/mol
InChI Key: LIRLCNDYKNTTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2-diphenylhex-2-en-1-one is an organic compound with the molecular formula C19H20O It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-diphenylhex-2-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between acetophenone and 5-methyl-2-hexanone in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the enone product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar aldol condensation process, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2-diphenylhex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1,2-diphenylhex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in studying enone reactivity.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2-diphenylhex-2-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in biological systems where the compound can interact with nucleophilic sites on proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3-oxazoline: This compound shares structural similarities but differs in its heterocyclic nature.

    5-Methyl-1-phenylhex-2-en-1-one: A closely related enone with a different substitution pattern.

Uniqueness

5-Methyl-1,2-diphenylhex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other enones. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

824959-99-1

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

5-methyl-1,2-diphenylhex-2-en-1-one

InChI

InChI=1S/C19H20O/c1-15(2)13-14-18(16-9-5-3-6-10-16)19(20)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3

InChI Key

LIRLCNDYKNTTOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.